Enantiomeric Purity Differentiation: (1R)-Isomer Achieves 97% de via CIDT
The (1R)-enantiomer of 3-oxocyclopentane-1-carbonitrile can be prepared with a diastereomeric excess (de) of 97% using crystallization-induced diastereomer transformation (CIDT) [1]. This contrasts with the racemic mixture (CAS 41171-91-9), which by definition possesses 0% de, and the (1S)-enantiomer, which can be obtained with >98% ee via diastereomeric salt resolution but lacks the specific (R)-configuration required for certain synthetic applications .
| Evidence Dimension | Enantiomeric Purity (Diastereomeric Excess) |
|---|---|
| Target Compound Data | 97% de |
| Comparator Or Baseline | Racemic mixture (CAS 41171-91-9): 0% de; (1S)-enantiomer: >98% ee (via diastereomeric salt resolution) |
| Quantified Difference | 97% de advantage over racemic mixture; comparable high enantiopurity to (1S)-isomer but with distinct absolute configuration |
| Conditions | CIDT using (1R,2R)-1,2-diphenylethane-1,2-diol as chiral auxiliary |
Why This Matters
High diastereomeric excess ensures minimal contamination from the undesired enantiomer, critical for achieving reproducible stereochemical outcomes in asymmetric synthesis.
- [1] Fuse T, Matsumoto S, Akazome M. Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. RSC Adv. 2018;8(57):32601–32609. View Source
